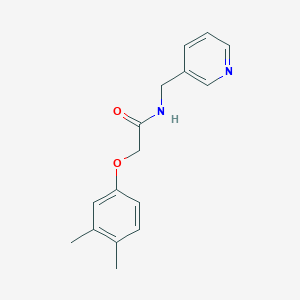
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to a class of compounds known as acetamides and has been studied for its ability to modulate various biological processes.
作用机制
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is not completely understood, but it is believed to act on various pathways involved in inflammation and pain. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and modulate the activity of enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its specificity for certain biological pathways. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to selectively target certain enzymes and receptors involved in inflammation and pain. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is its potential toxicity at high doses. Careful dosing and monitoring are necessary when using 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments.
未来方向
Future research on 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide could focus on its potential use in the treatment of other disease conditions such as multiple sclerosis and stroke. Further studies could also investigate the potential synergistic effects of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide with other drugs or therapies. Additionally, more research is needed to fully understand the mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide and its potential side effects.
合成方法
The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide involves the reaction of 2-(3,4-dimethylphenoxy) acetic acid with 3-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide.
科学研究应用
2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied extensively for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. 2-(3,4-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C16H18N2O2 |
|---|---|
分子量 |
270.33 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-12-5-6-15(8-13(12)2)20-11-16(19)18-10-14-4-3-7-17-9-14/h3-9H,10-11H2,1-2H3,(H,18,19) |
InChI 键 |
GANHMGVDJZMTPK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CN=CC=C2)C |
规范 SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CN=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B251735.png)
![3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251737.png)
![3-chloro-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B251740.png)
![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)
![Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
![2-chloro-N-[3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B251750.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-N'-(2-thienylcarbonyl)thiourea](/img/structure/B251751.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251754.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B251755.png)
![N-[(2-phenyl-1,3-benzoxazol-5-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251761.png)
![2-({[(3,4-Dimethoxyphenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B251764.png)

![Ethyl 4-cyano-5-[(2-fluorobenzoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B251773.png)
